

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromothiazole Carboxylates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-bromo-5-ethylthiazole-4-carboxylate*

Cat. No.: *B1590598*

[Get Quote](#)

A Note to the Researcher: This document provides a detailed overview of the physical and chemical properties of substituted bromothiazole carboxylates. It is important to note that a comprehensive search for "**Methyl 2-bromo-5-ethylthiazole-4-carboxylate**" did not yield specific data for this exact molecule. This suggests that it may be a novel compound or not widely reported in publicly accessible literature.

Therefore, this guide will focus on a closely related and well-documented analogue: Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No. 22900-83-0). The key structural differences are the presence of a methyl group at the 4-position of the thiazole ring (as opposed to an ethyl group at the 5-position) and an ethyl ester functional group (instead of a methyl ester). The fundamental principles, experimental logic, and general characteristics discussed herein are highly relevant and applicable to the requested compound.

Introduction: The Significance of the Bromothiazole Moiety

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a

bromine atom and a carboxylate ester functional group, as seen in Ethyl 2-bromo-4-methylthiazole-5-carboxylate, creates a versatile synthetic intermediate.

The bromine atom at the 2-position serves as an excellent leaving group, making it a prime site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse molecular fragments, which is a key step in the drug discovery process for developing novel therapeutic agents.^{[1][2]} This compound and its analogues are recognized as crucial building blocks in the synthesis of antimicrobial and antifungal agents, as well as in the formulation of agrochemicals like fungicides and herbicides.^[1]

This guide provides a comprehensive overview of the known physical constants, structural information, safety protocols, and a representative synthetic pathway for Ethyl 2-bromo-4-methylthiazole-5-carboxylate, offering valuable insights for researchers working with this class of compounds.

Physicochemical and Structural Properties

The physical and structural characteristics of a compound are fundamental to its application in research and development. Below is a summary of the key properties for Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Core Physical Constants

Property	Value	Source(s)
CAS Number	22900-83-0	^{[1][3][4]}
Molecular Formula	C ₇ H ₈ BrNO ₂ S	^{[1][3][4]}
Molecular Weight	250.12 g/mol	^{[1][5]}
Appearance	Pale yellow crystals	^[1]
Melting Point	63-71 °C	^[1]
Purity	≥ 97% (HPLC)	^[1]

Structural and Spectroscopic Data

Identifier	Value	Source(s)
IUPAC Name	ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate	[5]
SMILES	<chem>CCOC(=O)C1=C(N=C(S1)Br)C</chem>	[5]
InChI	InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3	[5]
InChIKey	CFBIOWPDDZPIDP-UHFFFAOYSA-N	[5]

Spectroscopic data is crucial for the verification of the compound's structure and purity. While a specific spectrum for this exact compound is not provided in the search results, a general expectation for its characterization would include:

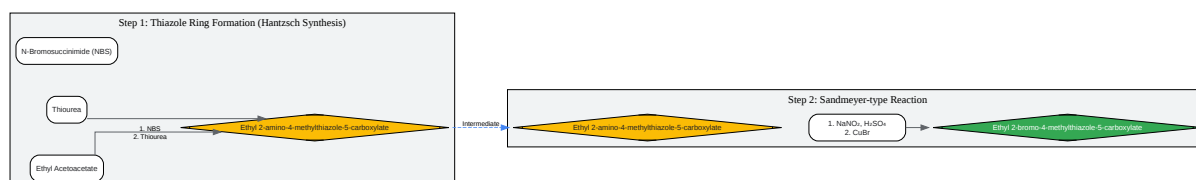
- ¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group on the thiazole ring.
- ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group carbons, and the methyl group carbon.
- IR Spectroscopy: Characteristic absorption bands for the C=O of the ester and C=N stretching of the thiazole ring.[5]
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for bromine.

Synthesis Pathway: A Mechanistic Approach

The synthesis of 2-bromothiazole derivatives often follows a modified Hantzsch thiazole synthesis. A common route involves the cyclization of a β -ketoester with a thioamide, followed by diazotization and bromination.

Representative Synthetic Scheme

A plausible synthetic route to obtain the core thiazole structure, which can then be brominated, starts from ethyl acetoacetate and thiourea.[6][7]



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Experimental Protocol (Adapted)

The following is a generalized, two-step protocol adapted from the synthesis of similar thiazole compounds.[6][7]

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

- **Reaction Setup:** To a solution of ethyl acetoacetate in a suitable solvent system (e.g., water and THF), cool the mixture to 0°C in an ice bath.
- **Bromination:** Slowly add N-bromosuccinimide (NBS) to the cooled solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
- **Cyclization:** After the disappearance of the starting material, add thiourea to the reaction mixture. Heat the mixture to facilitate the cyclization reaction.[6]

- **Work-up and Isolation:** After cooling, the reaction mixture is typically worked up by filtration and neutralization. The resulting solid product can be purified by recrystallization.

Causality and Rationale: The initial bromination of the active methylene group of ethyl acetoacetate generates an α -halo ketone, a key intermediate for the Hantzsch thiazole synthesis. The subsequent reaction with thiourea involves nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

Step 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

- **Diazotization:** The amino group of the thiazole intermediate is converted to a diazonium salt. This is typically achieved by treating the compound with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (-5 to 0°C).
- **Bromination (Sandmeyer-type reaction):** The diazonium salt is then reacted with a copper(I) bromide solution. This results in the replacement of the diazonium group with a bromine atom, yielding the final product.
- **Purification:** The final product is isolated through extraction and purified using techniques such as column chromatography or recrystallization.

Causality and Rationale: The conversion of the robust amino group into an excellent leaving group (the diazonium salt) is a critical step. The subsequent Sandmeyer-type reaction provides a reliable method for introducing the bromine atom onto the thiazole ring with high regioselectivity.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with halogenated organic compounds.

GHS Hazard Information

The following GHS classifications have been reported for Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate^[5]:

- H315: Causes skin irritation.

- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.

Pictograms:

- GHS05 (Corrosion)
- GHS07 (Exclamation Mark)

Signal Word: Danger^[5]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
- Respiratory Protection: If working with the solid material in a way that generates dust, use a NIOSH-approved respirator.

Storage Recommendations

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[1]
- Recommended storage temperature is between 0-8°C.^[1]
- Keep away from strong oxidizing agents.

Applications and Further Research

As a versatile building block, Ethyl 2-bromo-4-methylthiazole-5-carboxylate and its analogues are valuable in several areas of research and development:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of novel antimicrobial, anti-inflammatory, and other therapeutic agents. The ability to functionalize the 2-position allows for the exploration of a wide chemical space to optimize biological activity. [1]
- **Agrochemical Chemistry:** This compound is used in the development of new fungicides and herbicides. The thiazole core is a known toxophore in many crop protection agents.[1]
- **Materials Science:** The unique electronic properties of the thiazole ring make these compounds of interest in the synthesis of specialty polymers and coatings.[1]

Future research could focus on the synthesis and characterization of the specifically requested "**Methyl 2-bromo-5-ethylthiazole-4-carboxylate**" to evaluate its unique properties and potential applications, comparing them to the known analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]
- 3. Ethyl 2-Bromo-4-methylthiazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C₇H₈BrNO₂S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromothiazole Carboxylates]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590598#physical-constants-of-methyl-2-bromo-5-ethylthiazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com